molecular formula C10H12ClN3O2 B1463088 1-(6-Chloropyrimidin-4-yl)piperidine-4-carboxylic acid CAS No. 939986-75-1

1-(6-Chloropyrimidin-4-yl)piperidine-4-carboxylic acid

Cat. No. B1463088
M. Wt: 241.67 g/mol
InChI Key: WPBPHTLCTCFTPH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“1-(6-Chloropyrimidin-4-yl)piperidine-4-carboxylic acid” is a compound that contains a piperidine ring, which is a common structure in many pharmaceuticals . It also contains a pyrimidine ring, which is a basic structure in nucleotides. The chlorine atom attached to the pyrimidine ring could potentially make this compound more reactive.


Molecular Structure Analysis

The InChI code for a similar compound, “1-(5-amino-6-chloropyrimidin-4-yl)piperidine-4-carboxylic acid”, is 1S/C10H13ClN4O2/c11-8-7(12)9(14-5-13-8)15-3-1-6(2-4-15)10(16)17/h5-6H,1-4,12H2,(H,16,17) . This gives us some insight into the possible structure of the compound you’re interested in.


Physical And Chemical Properties Analysis

The physical and chemical properties of “1-(6-Chloropyrimidin-4-yl)piperidine-4-carboxylic acid” would depend on its specific structure. For a similar compound, “1-(5-amino-6-chloropyrimidin-4-yl)piperidine-4-carboxylic acid”, it has a molecular weight of 256.69 and is a solid at room temperature .

Scientific Research Applications

Microwave Assisted Synthesis and Antibacterial Activity

1-(6-Chloropyrimidin-4-yl)piperidine-4-carboxylic acid and its derivatives have been explored in the microwave-assisted synthesis of new compounds, which exhibit antibacterial activity. The synthesis involves condensation and cyclization reactions, with these compounds being screened for their antibacterial properties (Merugu, Ramesh, & Sreenivasulu, 2010).

Role in Aurora Kinase Inhibition

Aurora kinases, which play a significant role in cell division, can be inhibited by compounds containing 1-(6-Chloropyrimidin-4-yl)piperidine-4-carboxylic acid. This inhibition is crucial for cancer treatment, as Aurora kinases are often overexpressed in cancer cells (ヘンリー,ジェームズ, 2006).

Synthesis and Antimicrobial Activity

This compound is utilized in the synthesis of new pyridine derivatives, which are then screened for antimicrobial activity. These activities are significant in the development of new antimicrobial agents (Patel, Agravat, & Shaikh, 2011).

Antibacterial Agent Synthesis

In the quest for new antibacterial agents, derivatives of 1-(6-Chloropyrimidin-4-yl)piperidine-4-carboxylic acid have been synthesized and tested for their efficacy. These compounds, particularly those with sulfinyl or sulfonyl groups, show promise as potent antibacterial agents (Miyamoto, Egawa, Shibamori, & Matsuraoto, 1987).

Development of Anticancer Agents

Compounds derived from 1-(6-Chloropyrimidin-4-yl)piperidine-4-carboxylic acid are being studied for their potential as anticancer agents. These compounds have shown efficacy in inhibiting the growth of cultured tumor cells, making them a focus in cancer research (Rosowsky, Bader, Wright, & Moran, 1994).

Anticonvulsant Drug Development

The structural and electronic properties of compounds containing 1-(6-Chloropyrimidin-4-yl)piperidine-4-carboxylic acid have been investigated for their potential as anticonvulsant drugs. These studies focus on understanding the drug's mechanism of action and optimizing its efficacy (Georges, Vercauteren, Evrard, & Durant, 1989).

Anti-Angiogenic and DNA Cleavage Studies

Novel derivatives of 1-(6-Chloropyrimidin-4-yl)piperidine-4-carboxylic acid have shown significant anti-angiogenic activity and the ability to cleave DNA. These studies are crucial in the development of new anticancer therapies, as they target the formation of blood vessels in tumors and the integrity of cancer cell DNA (Kambappa, Chandrashekara, Rekha, Shivaramu, & Palle, 2017).

Safety And Hazards

The safety and hazards associated with “1-(6-Chloropyrimidin-4-yl)piperidine-4-carboxylic acid” would depend on its specific properties. As a general precaution, compounds with similar structures have been associated with hazards such as harmful if swallowed or inhaled, and may cause skin and eye irritation .

Future Directions

Piperidine derivatives are a key and extensive category of nitrogen-bearing heterocyclic compounds. They represent a vital fundament in the production of drugs . Therefore, the study and development of new piperidine derivatives, including “1-(6-Chloropyrimidin-4-yl)piperidine-4-carboxylic acid”, could be a promising direction for future research in drug discovery.

properties

IUPAC Name

1-(6-chloropyrimidin-4-yl)piperidine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12ClN3O2/c11-8-5-9(13-6-12-8)14-3-1-7(2-4-14)10(15)16/h5-7H,1-4H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPBPHTLCTCFTPH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)O)C2=CC(=NC=N2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10671604
Record name 1-(6-Chloropyrimidin-4-yl)piperidine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10671604
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(6-Chloropyrimidin-4-yl)piperidine-4-carboxylic acid

CAS RN

939986-75-1
Record name 1-(6-Chloro-4-pyrimidinyl)-4-piperidinecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=939986-75-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(6-Chloropyrimidin-4-yl)piperidine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10671604
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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